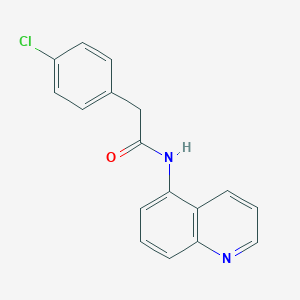
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide, also known as CQAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, biochemistry, and pharmacology. CQAA is a synthetic compound that belongs to the family of quinoline derivatives and has a molecular weight of 342.8 g/mol.
Mécanisme D'action
The exact mechanism of action of 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exert a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of inflammation, and to possess anticonvulsant activity in animal models of epilepsy. This compound has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, and its chemical structure can be modified to optimize its biological activity. However, there are also limitations to its use. For example, this compound may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-quinolin-5-ylacetamide. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Méthodes De Synthèse
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-quinolinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to form this compound.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. This compound has also been found to possess significant antitumor activity against various cancer cell lines.
Propriétés
Formule moléculaire |
C17H13ClN2O |
|---|---|
Poids moléculaire |
296.7 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C17H13ClN2O/c18-13-8-6-12(7-9-13)11-17(21)20-16-5-1-4-15-14(16)3-2-10-19-15/h1-10H,11H2,(H,20,21) |
Clé InChI |
QZLVJGSLUVXXIX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)CC3=CC=C(C=C3)Cl |
Solubilité |
3.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-methoxyphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256749.png)
![3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)

![1-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2-naphthol](/img/structure/B256756.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B256763.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)




![1-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256776.png)

